5-Chloro-2-ethynyl-1,3-thiazole

Catalog No.
S14153787
CAS No.
M.F
C5H2ClNS
M. Wt
143.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-ethynyl-1,3-thiazole

Product Name

5-Chloro-2-ethynyl-1,3-thiazole

IUPAC Name

5-chloro-2-ethynyl-1,3-thiazole

Molecular Formula

C5H2ClNS

Molecular Weight

143.59 g/mol

InChI

InChI=1S/C5H2ClNS/c1-2-5-7-3-4(6)8-5/h1,3H

InChI Key

VFBIBQSBWRZUKM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(S1)Cl

5-Chloro-2-ethynyl-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring and an ethynyl substituent. The molecular formula is C5H2ClNSC_5H_2ClNS, with a molecular weight of approximately 143.59 g/mol. This compound features a chlorine atom at the 5-position and an ethynyl group at the 2-position of the thiazole ring, which contributes to its unique chemical properties and reactivity. The structure can be represented by the following canonical SMILES notation: C#CC1=NC=C(S1)Cl .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into thiazolidine derivatives, typically employing lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with various nucleophiles such as amines or thiols being used .

Major Products Formed

Depending on the specific reagents and conditions, the major products from these reactions include:

  • Sulfoxides and sulfones from oxidation.
  • Thiazolidine derivatives from reduction.
  • Various substituted thiazoles from substitution reactions .

Research indicates that 5-chloro-2-ethynyl-1,3-thiazole exhibits notable biological activities. It has been investigated for its potential antimicrobial and antifungal properties. The mechanism of action involves interaction with molecular targets in biological systems, potentially inhibiting enzymes associated with microbial growth . Studies suggest that compounds with similar structures may enhance its biological effectiveness, making it a candidate for further drug development.

The synthesis of 5-chloro-2-ethynyl-1,3-thiazole can be achieved through various methods:

  • Ethynylation of 2-chloro-1,3-thiazole: This method typically involves reacting 2-chloro-1,3-thiazole with ethynylating agents in the presence of a base to facilitate the reaction.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. This may include chlorination followed by ethynylation and subsequent purification techniques such as distillation or crystallization .

5-Chloro-2-ethynyl-1,3-thiazole has a wide range of applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential antimicrobial and antifungal properties make it a subject of interest for biological research.
  • Medicine: Ongoing studies are exploring its use in drug development for treating infections and possibly cancer.
  • Industry: It is utilized in producing dyes, fungicides, and biocides .

The interactions of 5-chloro-2-ethynyl-1,3-thiazole with biological systems are critical for understanding its potential therapeutic effects. The compound's thiazole ring allows for electron delocalization, enabling it to bind to enzymes and receptors within cells. This binding can modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial action .

Several compounds share structural similarities with 5-chloro-2-ethynyl-1,3-thiazole:

Compound NameMolecular FormulaKey Features
2-Chloro-5-chloromethyl-1,3-thiazoleC4H3Cl2NSContains two chlorine atoms; used in similar applications
5-Amino-1,2,3-triazoleC2H4N4Exhibits different biological activities; used in medicinal chemistry
2-Ethynyl-1,3-thiazoleC4H3NSLacks chlorine; focuses on different reactivity patterns

Uniqueness

The uniqueness of 5-chloro-2-ethynyl-1,3-thiazole lies in its combination of both a chlorine atom and an ethynyl group. This combination imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its enhanced reactivity makes it particularly valuable in research and industrial applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

142.9596479 g/mol

Monoisotopic Mass

142.9596479 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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